molecular formula C10H9FO3 B1407442 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid CAS No. 1399659-67-6

1-(2-Fluorophenoxy)cyclopropanecarboxylic acid

Cat. No.: B1407442
CAS No.: 1399659-67-6
M. Wt: 196.17 g/mol
InChI Key: FWDPMQNMDHRTTM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenoxy)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-fluorophenoxy)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-3-1-2-4-8(7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDPMQNMDHRTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes & Protocols for Measuring the Binding Affinity of 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Precise Affinity Measurement in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exacting. The compound at the center of this guide, 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid, represents a class of small molecules with significant therapeutic potential. A critical determinant of this potential lies in its ability to bind to its intended biological target with high affinity and specificity. The quantitative characterization of this binding interaction, encapsulated by the binding affinity (often expressed as the dissociation constant, K D ), is a cornerstone of establishing a robust structure-activity relationship (SAR) and guiding lead optimization.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into the leading biophysical techniques for accurately measuring the binding affinity of this compound to its putative protein target. While the specific target for this molecule may vary depending on the research context, the principles and methodologies detailed herein are broadly applicable. For the purpose of this guide, we will refer to the protein of interest as "Target Protein X."

We will delve into four powerful, label-free techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and MicroScale Thermophoresis (MST). More than a mere recitation of steps, this guide is architected to provide a deep understanding of the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood. This foundational knowledge is paramount for troubleshooting, adapting protocols to specific protein-ligand systems, and ensuring the generation of high-quality, trustworthy data.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Expertise & Experience: ITC stands alone as the only technique that directly measures the heat released or absorbed during a binding event.[1][2] This allows for a complete thermodynamic profiling of the interaction in a single experiment, yielding the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3] This rich dataset provides unparalleled insight into the forces driving the binding event, be it hydrogen bonding, van der Waals interactions (enthalpically driven), or the hydrophobic effect (entropically driven).[3] Understanding these driving forces is invaluable for rational drug design.

The choice to use ITC is often made when a deep thermodynamic understanding of the interaction is required and when both binding partners can be produced in sufficient quantities and concentrations. It is a true in-solution technique, requiring no modification or immobilization of the interactants, thus providing a measurement of binding in a state that is as close to physiological conditions as possible.[2]

ITC Experimental Workflow Diagram

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_Prep Prepare Target Protein X in dialysis buffer L_Prep Prepare Ligand (this compound) in final dialysis buffer Load_Sample Load Protein X into sample cell P_Prep->Load_Sample Dialyze & Concentrate Degas Degas both solutions Load_Ligand Load Ligand into titration syringe L_Prep->Load_Ligand Dissolve & Dilute Degas->Load_Sample Degas->Load_Ligand Equilibrate Equilibrate instrument at desired temperature Titrate Perform automated serial injections Raw_Data Generate raw data: Heat change per injection Titrate->Raw_Data Measure Heat Flow Integrate Integrate peaks to get ΔH per mole of injectant Fit_Curve Fit integrated data to a binding model Results Determine KD, n, ΔH, ΔS Fit_Curve->Results

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed ITC Protocol

A. Causality Behind Experimental Choices:

  • Buffer Selection: The choice of buffer is critical. The heat of ionization of buffer components can contribute significantly to the observed heat change. To minimize this, it is imperative to use a buffer with a low ionization enthalpy, such as phosphate or citrate, and to ensure that the ligand and protein solutions are precisely pH-matched. This is best achieved by dialyzing the protein against the final buffer and using that same final dialysis buffer to dissolve the small molecule.

  • Concentration Ranges: The concentration of the macromolecule in the cell and the ligand in the syringe must be chosen carefully to ensure a measurable signal and a complete binding isotherm. A good starting point is to have the cell concentration of Target Protein X at 10-100 times the expected K D and the syringe concentration of this compound at 10-20 times the protein concentration. This ensures that the binding sites become saturated over the course of the titration.

B. Step-by-Step Methodology:

  • Protein Preparation:

    • Express and purify Target Protein X to >95% purity.

    • Dialyze the purified protein extensively against the chosen experimental buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

    • Measure the final protein concentration accurately using a reliable method (e.g., A280 with calculated extinction coefficient, or BCA assay).

    • Prepare the final protein solution at the desired concentration (e.g., 20 µM).

  • Ligand Preparation:

    • Dissolve a precisely weighed amount of this compound in the final dialysis buffer to create a concentrated stock solution.

    • Prepare the final ligand solution for the syringe (e.g., 200 µM) by diluting the stock with the same final dialysis buffer.

  • Instrument Setup and Sample Loading:

    • Thoroughly clean the ITC sample cell and syringe with detergent and water, followed by extensive rinsing with the experimental buffer.

    • Degas both the protein and ligand solutions for 5-10 minutes immediately prior to loading to prevent bubble formation.

    • Carefully load the Target Protein X solution into the sample cell (typically ~200-300 µL), avoiding the introduction of bubbles.

    • Load the this compound solution into the titration syringe (typically ~40-50 µL).

  • Titration Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Allow the system to equilibrate for at least 30-60 minutes until a stable baseline is achieved.

    • Set up the titration parameters: typically a series of 19-25 injections of 1.5-2.0 µL each, with a spacing of 150-180 seconds between injections to allow the signal to return to baseline. An initial small injection (e.g., 0.4 µL) is often included to remove any ligand that may have diffused from the syringe tip and is discarded from the analysis.

  • Data Analysis:

    • The raw data, a series of peaks corresponding to the heat change after each injection, is recorded.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of ligand injected against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This fit will yield the K D , stoichiometry (n), and enthalpy (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

Hypothetical ITC Data Summary
ParameterValueUnit
Target Protein X Conc.20µM
Ligand Conc.200µM
Temperature25°C
Stoichiometry (n)1.05-
Affinity (K D )2.5µM
Enthalpy (ΔH)-8.5kcal/mol
Entropy (ΔS)-2.8cal/mol·K

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Expertise & Experience: SPR is a powerful optical technique for studying biomolecular interactions in real-time and without the need for labels.[4][5] Its primary advantage lies in its ability to provide kinetic information, specifically the association rate constant (k on ) and the dissociation rate constant (k off ). The equilibrium dissociation constant (K D ) is then calculated as the ratio of k off /k on . This kinetic data is crucial for understanding the dynamic nature of the interaction. For instance, a drug with a slow k off (a long residence time on the target) may exhibit a more durable pharmacological effect, a parameter that cannot be obtained from endpoint assays.

The choice of SPR is justified when kinetic data is paramount and when one of the binding partners can be stably immobilized on a sensor surface without compromising its activity.[4] It is particularly well-suited for screening campaigns and for detailed characterization of lead compounds.

SPR Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_exp Binding Cycle cluster_analysis Data Analysis Chip_Prep Select & activate sensor chip (e.g., CM5) Immobilize Immobilize Target Protein X on sensor surface Block Block remaining active sites Baseline Flow running buffer for stable baseline Block->Baseline Condition Surface Association Inject Ligand (analyte) at various concentrations Dissociation Flow running buffer to monitor dissociation Regeneration Inject regeneration solution to remove bound analyte Sensorgram Generate sensorgrams (Response vs. Time) Dissociation->Sensorgram Real-time data Regeneration->Baseline Start next cycle Correction Reference surface and buffer blank subtraction Fit_Data Globally fit kinetic data to a binding model Results Determine kon, koff, KD Fit_Data->Results BLI_Workflow Prep Prepare 96-well plate: Buffer, Protein, Ligand, Regeneration Hydrate Hydrate Biosensors Prep->Hydrate Load Load Target Protein X onto Biosensors Hydrate->Load Baseline Establish Baseline in Buffer Load->Baseline Association Dip into Ligand solution Baseline->Association Dissociation Dip into Buffer Association->Dissociation Regeneration Dip into Regeneration solution Dissociation->Regeneration Optional, for reuse Analysis Analyze wavelength shift data to determine kon, koff, KD Dissociation->Analysis Regeneration->Baseline Next cycle

Caption: Workflow for a Biolayer Interferometry experiment.

Detailed BLI Protocol

A. Causality Behind Experimental Choices:

  • Biosensor Selection: The choice of biosensor is analogous to the sensor chip in SPR. Biosensors come pre-coated with various surfaces (e.g., Amine Reactive, Streptavidin, Anti-His). Selecting a streptavidin-coated biosensor for a biotinylated Target Protein X or an Anti-His (HIS1K) biosensor for a His-tagged protein provides a specific and oriented capture, which is generally preferable to random covalent coupling.

  • Plate Layout: A well-designed plate map is crucial for efficiency and data quality. It should include wells for biosensor hydration, protein loading, baseline equilibration, a concentration series of the analyte (this compound), dissociation, and regeneration (if applicable). Reference sensors (loaded with protein but only dipped in buffer) are essential to subtract signal drift.

B. Step-by-Step Methodology:

  • Plate and Sample Preparation:

    • Design the experiment and plate layout in the instrument software.

    • Fill a 96-well microplate with the required solutions: running buffer, Target Protein X solution for loading, a serial dilution of this compound, and regeneration solution.

    • Prepare the protein and ligand in a consistent, well-buffered solution (e.g., PBS with 0.02% Tween-20 and 0.1% BSA to reduce non-specific binding).

  • Assay Execution (Automated):

    • Place the prepared plate and a tray of biosensors into the instrument.

    • The instrument will automatically execute the following steps:

      • Hydration: Biosensors are hydrated in buffer.

      • Loading: Biosensors are moved to the wells containing Target Protein X to immobilize the ligand to a target level (e.g., 1-2 nm shift).

      • Baseline: Biosensors are moved to buffer-containing wells to establish a stable baseline.

      • Association: Biosensors are moved to the wells containing the serial dilution of the ligand to measure the binding rate.

      • Dissociation: Biosensors are moved back to buffer-containing wells to measure the dissociation rate.

  • Data Analysis:

    • The instrument software records the wavelength shift (in nm) over time.

    • Process the data by aligning the curves, subtracting the reference sensor data, and performing inter-step correction.

    • Fit the processed curves from the different analyte concentrations to a kinetic model (e.g., 1:1 binding) to determine k on , k off , and K D .

Hypothetical BLI Data Summary
ParameterValueUnit
Analyte Conc. Range0.2 - 50µM
Association Rate (k on )2.1 x 10⁴M⁻¹s⁻¹
Dissociation Rate (k off )6.8 x 10⁻²s⁻¹
Affinity (K D )3.2µM
R² of Fit0.992-

MicroScale Thermophoresis (MST): Binding in Free Solution

Expertise & Experience: MST is a powerful biophysical technique that measures molecular interactions by detecting changes in the movement of molecules in a microscopic temperature gradient. [6]This movement, or thermophoresis, is highly sensitive to changes in the size, charge, and hydration shell of a molecule. When a small ligand binds to a larger, fluorescently labeled target protein, this thermophoretic movement is altered, and this change is used to quantify the binding affinity.

The primary advantage of MST is its immobilization-free nature, measuring interactions directly in solution with very low sample consumption. [7]It is also remarkably fast, with measurements taking only a few minutes. [7]MST is an excellent choice for projects where material is limited, for interactions that are difficult to measure with surface-based methods, and for rapid screening and validation of hits.

MST Experimental Workflow Diagram

MST_Workflow cluster_prep Sample Preparation cluster_exp MST Measurement cluster_analysis Data Analysis Label_P Label Target Protein X with fluorescent dye Remove_Dye Remove excess dye Prep_Series Prepare serial dilution of Ligand Mix Mix labeled Protein X (constant) with Ligand dilution series Load_Caps Load samples into capillaries Mix->Load_Caps Incubate Place_Inst Place capillaries in instrument Measure Apply IR laser & measure fluorescence change Plot_Data Plot normalized fluorescence (Fnorm) vs. Ligand concentration Measure->Plot_Data Calculate Thermophoresis Fit_Curve Fit data to the KD-fit function Results Determine KD Fit_Curve->Results

Sources

Application Notes and Protocols for 1-(2-Fluorophenoxy)cyclopropanecarboxylic Acid (AM095) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 1-(2-Fluorophenoxy)cyclopropanecarboxylic Acid (AM095) in LPA Receptor Research

This compound, widely known in the scientific community as AM095, has emerged as a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects, including cell proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs), the LPA receptors.[1] The dysregulation of LPA signaling has been implicated in the pathophysiology of numerous diseases, most notably fibrotic conditions and cancer.[1][2]

AM095 offers a valuable tool for researchers to investigate the intricate roles of the LPA1 receptor in both physiological and pathological processes. Its specific mode of action, competitively blocking the binding of LPA to LPA1, allows for the precise dissection of LPA1-mediated signaling events.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of AM095 in various biochemical assays to probe the function of the LPA1 receptor.

Mechanism of Action: Competitive Antagonism of the LPA1 Receptor

AM095 functions as a competitive antagonist at the LPA1 receptor. This means it binds to the same site on the receptor as the endogenous ligand, LPA, but does not activate the receptor. By occupying the binding site, AM095 prevents LPA from initiating the downstream signaling cascades. The carboxylic acid moiety of AM095 and similar antagonists is crucial for their interaction with polar and ionic residues within the N-terminal region of the LPA1 receptor, including amino acids such as Tyrosine-34, Lysine-39, and Arginine-124.[4][5]

Activation of the LPA1 receptor by LPA typically leads to the coupling of G proteins, primarily from the Gi/o, Gq/11, and G12/13 families.[6] This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, stimulation of phospholipase C (PLC) leading to calcium mobilization, and activation of the Rho signaling pathway, which influences cell migration and cytoskeletal dynamics.[6][7] By blocking these initial steps, AM095 allows for the elucidation of the specific contributions of LPA1 signaling to various cellular responses.

Below is a diagram illustrating the LPA1 signaling pathway and the inhibitory action of AM095.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM095 (Antagonist) AM095->LPA1 Blocks G_proteins Gαi, Gαq, Gα12/13 LPA1->G_proteins Activates PLC Phospholipase C (PLC) G_proteins->PLC Rho Rho Pathway G_proteins->Rho AC Adenylyl Cyclase G_proteins->AC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Migration Cell Migration & Cytoskeletal Changes Rho->Migration cAMP ↓ cAMP AC->cAMP

Caption: LPA1 signaling pathway and the inhibitory effect of AM095.

Quantitative Data: Potency of AM095 in Various Biochemical Assays

The potency of AM095 has been characterized in several key biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a reference for experimental design and data interpretation.

Assay TypeCell Line/SystemSpeciesIC50 Value (µM)Reference
GTPγS BindingCHO cells overexpressing LPA1Human0.98[8]
GTPγS BindingCHO cells overexpressing LPA1Mouse0.73[2][8]
Calcium FluxCHO cells transfected with LPA1Human0.025[8][9][10]
Calcium FluxCHO cells transfected with LPA1Mouse0.023[8][9][10]
ChemotaxisCHO cells overexpressing LPA1Mouse0.778[8]
ChemotaxisA2058 melanoma cellsHuman0.233[8]

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide detailed, step-by-step guidance for utilizing AM095 in common biochemical assays to assess LPA1 receptor function.

Protocol 1: GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the LPA1 receptor. In the presence of an agonist like LPA, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. AM095, as an antagonist, will inhibit the LPA-induced increase in [³⁵S]GTPγS binding.

Materials:

  • Cell membranes from cells overexpressing the LPA1 receptor (e.g., CHO-LPA1 cells)

  • AM095

  • LPA (agonist)

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filter manifold for harvesting

Procedure:

  • Membrane Preparation: Prepare cell membranes from LPA1-expressing cells using standard cell lysis and centrifugation techniques. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • AM095 at various concentrations (for dose-response curves) or a fixed concentration.

    • GDP (final concentration typically 10-30 µM) to reduce basal [³⁵S]GTPγS binding.

    • Cell membranes (typically 10-20 µg of protein per well).

  • Pre-incubation: Incubate the plate for 15-20 minutes at 30°C to allow AM095 to bind to the receptors.

  • Stimulation: Add LPA to the wells to stimulate G protein activation. For antagonist studies, LPA is typically added at its EC₈₀ concentration.

  • Initiate Binding Reaction: Add [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM) to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle shaking.

  • Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding against the concentration of AM095 to calculate the IC50 value.

GTP_Assay_Workflow start Start prepare_membranes Prepare LPA1-expressing cell membranes start->prepare_membranes setup_assay Set up 96-well plate: Buffer, AM095, GDP, Membranes prepare_membranes->setup_assay preincubate Pre-incubate (15-20 min, 30°C) setup_assay->preincubate stimulate Add LPA (agonist) preincubate->stimulate add_gtp Add [³⁵S]GTPγS to initiate binding stimulate->add_gtp incubate Incubate (30-60 min, 30°C) add_gtp->incubate terminate Terminate by rapid filtration incubate->terminate quantify Quantify radioactivity (Scintillation counting) terminate->quantify analyze Analyze data and calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for a GTPγS binding assay.

Protocol 2: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like LPA1. Fluorescent calcium indicators are used to detect this change. AM095 will inhibit the LPA-induced calcium flux.

Materials:

  • Cells expressing the LPA1 receptor (e.g., CHO-LPA1 or HEK293-LPA1 cells)

  • AM095

  • LPA (agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM, or Indo-1 AM)[1][11]

  • Probenecid (to prevent dye leakage from cells)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the LPA1-expressing cells into the microplate and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye loading solution (containing the dye and probenecid in assay buffer).

  • Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow the cells to take up the dye.[1]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.[1]

  • Compound Addition: Add AM095 at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well.

  • Stimulation and Reading: Inject LPA into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes). The LPA-induced increase in fluorescence corresponds to the calcium influx.

  • Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is calculated for each well. Plot the percentage of inhibition of the LPA-induced calcium response against the concentration of AM095 to determine the IC50 value.

Calcium_Flux_Workflow start Start plate_cells Plate LPA1-expressing cells in microplate start->plate_cells load_dye Load cells with calcium- sensitive fluorescent dye plate_cells->load_dye incubate_dye Incubate (45-60 min, 37°C) load_dye->incubate_dye wash_cells Wash cells to remove excess dye incubate_dye->wash_cells add_antagonist Add AM095 and incubate (15-30 min, RT) wash_cells->add_antagonist measure_baseline Measure baseline fluorescence in plate reader add_antagonist->measure_baseline stimulate_read Inject LPA and immediately record fluorescence over time measure_baseline->stimulate_read analyze Analyze data and calculate IC50 stimulate_read->analyze end End analyze->end

Caption: Workflow for a calcium flux assay.

Protocol 3: Chemotaxis Assay

This assay measures the directional migration of cells in response to a chemoattractant, in this case, LPA. AM095 will inhibit the LPA-induced cell migration.

Materials:

  • Cells that migrate in response to LPA (e.g., A2058 melanoma cells or LPA1-transfected cells)

  • AM095

  • LPA (chemoattractant)

  • Transwell inserts (with a porous membrane, e.g., 8 µm pores) for 24-well plates

  • Serum-free cell culture medium

  • Calcein AM or similar fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture the cells and then serum-starve them for 4-6 hours before the assay. Harvest the cells and resuspend them in serum-free medium.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add serum-free medium containing LPA at its optimal chemotactic concentration. Also include wells with serum-free medium alone as a negative control.

    • In the upper chamber (the Transwell insert), add the serum-starved cells.

  • Antagonist Treatment: Add AM095 at various concentrations to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (typically 3-6 hours).[12]

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Using a cotton swab, gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.[12]

  • Quantification of Migrated Cells:

    • The cells that have migrated to the underside of the membrane can be fixed and stained (e.g., with crystal violet) and counted under a microscope.

    • Alternatively, for a more high-throughput method, the migrated cells can be quantified by first labeling the initial cell population with a fluorescent dye like Calcein AM. After the migration period, the fluorescence of the cells that have migrated into the lower chamber can be measured using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of LPA-induced migration for each concentration of AM095 and determine the IC50 value.

Conclusion and Future Perspectives

This compound (AM095) is a powerful research tool for investigating the role of the LPA1 receptor in health and disease. The detailed protocols provided herein for GTPγS binding, calcium flux, and chemotaxis assays offer a solid foundation for researchers to explore the effects of AM095 on LPA1-mediated signaling. The versatility of these assays allows for the characterization of novel LPA1 antagonists and the elucidation of the complex biology regulated by this important receptor. As research into LPA signaling continues to expand, the use of selective antagonists like AM095 will be instrumental in validating the LPA1 receptor as a therapeutic target for a range of fibrotic and proliferative disorders.

References

  • Allanore, Y., et al. (2018). Effect of the lysophosphatidic acid receptor 1 antagonist SAR100842 on skin fibrosis in patients with diffuse cutaneous systemic sclerosis: a randomized, double-blind, placebo-controlled phase 2a study.
  • Corte, T. J., et al. (2021). A Phase 2, randomized, double-blind, placebo-controlled trial of BMS-986278 in patients with idiopathic pulmonary fibrosis. American Journal of Respiratory and Critical Care Medicine, 203(1), A1017.
  • Gill, A. L., et al. (2022). Discovery of BMS-986278, a Potent and Selective Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist for the Treatment of Fibrotic Diseases. Journal of Medicinal Chemistry, 65(1), 244-261.
  • He, X., et al. (2023).
  • Palmer, S. M., et al. (2018). A phase 2, randomized, double-blind, placebo-controlled study of BMS-986020, a lysophosphatidic acid receptor 1 antagonist, in patients with idiopathic pulmonary fibrosis. American Journal of Respiratory and Critical Care Medicine, 198(11), 1383-1392.
  • Patsnap Synapse. (2024). What are LPAR1 antagonists and how do they work? Retrieved from [Link]

  • ResearchGate. (n.d.). Cell surface LPA receptors and their downstream signaling pathways. Retrieved from [Link]

  • Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., ... & Chun, J. (2010). LPA receptors: subtypes and biological actions. Annual review of pharmacology and toxicology, 50, 157-186.
  • Axon Medchem. (n.d.). AM 095 (parent compound). Retrieved from [Link]

  • Jo, E., et al. (2023). Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis. ACS Omega, 8(43), 40851-40860.
  • Kihara, Y., Maceyka, M., Spiegel, S., & Chun, J. (2014). Lysophospholipid receptor nomenclature review: an update. Journal of lipid research, 55(9), 1779-1785.
  • Kihara, Y., et al. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 55(9), 1786-1797.
  • Zhang, H., & Hou, W. (2023). The Investigation of LPA Binding Sites on LPA 1 And LPA 4. Highlights in Science, Engineering and Technology, 45, 151-157.
  • National Toxicology Program. (n.d.). Antagonist Protocol for the BG1Luc ER TA Test Method. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). AM095. Retrieved from [Link]

  • Dawson, G., et al. (2003). Lysophosphatidic acid (LPA) signaling in the nervous system. Neurochemical research, 28(3-4), 363-378.
  • Springer Lab. (2000). Chemotaxis Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell surface LPA receptors and their downstream signaling pathways. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing off-target effects of 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) to minimize off-target effects in your assays. Our goal is to equip you with the scientific rationale and practical steps to ensure data integrity and accelerate your research.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding this compound and the principles of off-target effects.

Q1: What is the putative mechanism of action for this compound?

A1: Based on its structural similarity to known antagonists, this compound is presumed to be an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes, including fibrosis.[1] Antagonism of LPA1 is a therapeutic strategy being investigated for diseases such as idiopathic pulmonary fibrosis (IPF).[1]

Q2: What are "off-target" effects and why are they a concern?

A2: Off-target effects occur when a compound interacts with molecular targets other than its intended primary target. These unintended interactions can lead to misleading experimental results, such as false positives or negatives, and can be a significant cause of adverse effects in clinical drug development.[2][3] Minimizing off-target effects is crucial for validating the true therapeutic potential and safety of a compound.

Q3: What are the potential sources of off-target effects for this compound?

A3: The chemical structure of this compound contains moieties that may contribute to off-target interactions:

  • Fluorophenoxy Group: Halogenated aromatic rings can participate in various intermolecular interactions and may have promiscuous binding profiles. Some fluorinated compounds have been associated with cytotoxicity.[4][5]

  • Cyclopropanecarboxylic Acid Moiety: Cyclopropane rings are present in a wide range of biologically active molecules with diverse activities, including enzyme inhibition and interactions with various receptors.[6][7] The carboxylic acid group can also contribute to non-specific binding or assay interference.[8]

Q4: What initial steps can I take to assess the potential for off-target effects?

A4: A proactive approach is recommended:

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the compound's structure.

  • Broad Panel Screening: Test the compound against a panel of common off-target proteins (e.g., kinases, ion channels, other GPCRs) to identify potential liabilities early.

  • Cytotoxicity Assays: Evaluate the compound's general cytotoxicity in the cell lines used for your primary assays to distinguish between targeted effects and cellular toxicity.

II. Troubleshooting Guides for Common Assays

This section provides detailed troubleshooting for common assays used to characterize LPA1 antagonists.

A. Calcium Flux Assays

Calcium mobilization assays are frequently used to measure the Gq-mediated signaling of LPA1.[1][9]

Issue 1: High background fluorescence or a weak signal-to-noise ratio.

  • Causality: This can be caused by suboptimal dye loading, cell health issues, or compound interference.

  • Troubleshooting Protocol:

    • Optimize Dye Concentration and Loading Time: Titrate the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) and incubation time to find the optimal window for your specific cell line.[10]

    • Cell Viability Check: Ensure cell viability is high (>95%) before and after the assay. Stressed or dying cells can exhibit altered calcium homeostasis.

    • Compound Autofluorescence: Test your compound for intrinsic fluorescence at the excitation and emission wavelengths of your calcium indicator dye. If autofluorescent, consider using a different dye with a shifted spectral profile.

    • Wash Steps: Incorporate gentle wash steps after dye loading to remove extracellular dye, which can contribute to high background.

Issue 2: Inconsistent or non-reproducible dose-response curves.

  • Causality: This may stem from issues with compound solubility, plate-to-plate variability, or assay timing.

  • Troubleshooting Protocol:

    • Verify Compound Solubility: Poor solubility can lead to inaccurate concentrations. Prepare fresh stock solutions and ensure the compound is fully dissolved in the final assay buffer. The use of a small percentage of DMSO is common, but its final concentration should be consistent across all wells and ideally below 0.5%.

    • Use of Positive and Negative Controls: Include a known LPA1 agonist (e.g., oleoyl-LPA) as a positive control and a well-characterized antagonist as a reference.[11] A vehicle control (e.g., DMSO) is essential.

    • Control for Edge Effects: Plate-edge effects can be a source of variability. Avoid using the outer wells of the microplate or ensure they are filled with buffer to maintain a humidified environment.

    • Kinetic Reads: Monitor the calcium signal over time. A rapid, transient response is expected. Analyzing the peak response can provide more consistent data than endpoint reads.[12]

Experimental Workflow: Optimizing a Calcium Flux Assay

cluster_prep Cell & Compound Prep cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Cell Seeding & Culture dye_loading Dye Loading Optimization (Concentration & Time) cell_prep->dye_loading add_compound Add Compound compound_prep Compound Dilution Series compound_prep->add_compound incubation Pre-incubation add_compound->incubation add_agonist Add Agonist incubation->add_agonist read_plate Kinetic Read (Fluorescence) add_agonist->read_plate data_norm Data Normalization (to Controls) read_plate->data_norm dose_response Dose-Response Curve (IC50 Calculation) data_norm->dose_response

Caption: Workflow for optimizing a calcium flux assay.

B. GTPγS Binding Assays

GTPγS binding assays measure the activation of G proteins upon GPCR stimulation and are a valuable tool for characterizing agonists and antagonists.[13]

Issue 1: Low specific binding of [³⁵S]GTPγS.

  • Causality: This can result from poor membrane quality, suboptimal assay buffer composition, or degradation of reagents.

  • Troubleshooting Protocol:

    • Membrane Preparation and Quality Control: Use freshly prepared cell membranes expressing high levels of LPA1. Perform a protein concentration assay to ensure consistent amounts of membrane are used in each reaction.

    • Optimize GDP Concentration: GDP is crucial for maintaining G proteins in their inactive state. Titrate the concentration of GDP to find the optimal balance that minimizes basal [³⁵S]GTPγS binding while allowing for a robust agonist-stimulated signal.

    • Divalent Cation Concentration: Mg²⁺ is essential for G protein activation. Optimize the concentration of MgCl₂ in your assay buffer.[14]

    • Thaw [³⁵S]GTPγS Freshly: Avoid multiple freeze-thaw cycles of the radiolabeled GTPγS, as this can lead to degradation.

Issue 2: Compound appears to be an agonist instead of an antagonist.

  • Causality: This could be a true off-target effect on another GPCR in the membrane preparation that couples to Gαi/o, or it could be an artifact of the assay system.

  • Troubleshooting Protocol:

    • Use a Parental Cell Line Control: Perform the GTPγS binding assay using membranes from the parental cell line that does not overexpress LPA1. If your compound still stimulates [³⁵S]GTPγS binding, the effect is independent of LPA1.

    • Test for Gs and Gq Coupling: While LPA1 primarily couples to Gq and Gi, promiscuous coupling can occur, especially in overexpression systems. Consider using specific G protein inhibitors to dissect the signaling pathway.

    • Orthogonal Assays: Confirm the compound's activity in a different assay format, such as a whole-cell functional assay like Dynamic Mass Redistribution (DMR).[1][15]

C. Dynamic Mass Redistribution (DMR) Assays

DMR is a label-free technology that provides a holistic view of cellular responses following receptor activation by measuring changes in intracellular mass.[16][17]

Issue 1: Unexplained or complex DMR signal profiles.

  • Causality: DMR captures the integrated cellular response, which can be a composite of multiple signaling pathways. Off-target effects can lead to complex and difficult-to-interpret signals.[18]

  • Troubleshooting Protocol:

    • Parental Cell Line Control: As with other assays, run the DMR assay in the parental cell line to identify LPA1-independent responses.

    • Pathway Deconvolution with Tool Compounds: Use known inhibitors of downstream signaling pathways (e.g., inhibitors of PLC, ROCK, or PI3K) to dissect the components of the DMR signal.

    • Time-Course Analysis: Analyze the kinetics of the DMR signal. Different signaling pathways can be activated with different temporal profiles.

    • Ligand-Specific Signatures: Compare the DMR signature of your test compound to that of known LPA1 agonists and antagonists to identify deviations that may indicate off-target activity.

Issue 2: Poor assay window or high well-to-well variability.

  • Causality: Cell health, seeding density, and surface coatings can significantly impact DMR assays.

  • Troubleshooting Protocol:

    • Optimize Cell Seeding Density: Ensure a confluent and evenly distributed cell monolayer at the time of the assay.

    • Serum Starvation: Serum-starve the cells for a few hours prior to the assay to reduce basal signaling and improve the assay window.

    • Surface Coating: The choice of surface coating on the biosensor plate (e.g., fibronectin, collagen) can influence cell adhesion and signaling. Test different coatings to find the optimal condition for your cell line.

Signaling Pathway Deconvolution in DMR

cluster_input Inputs cluster_output Outputs cluster_pathways Signaling Pathways Compound Test Compound LPA1 LPA1 Receptor Compound->LPA1 OffTarget Off-Target Receptor Compound->OffTarget LPA1_Pathway LPA1-mediated Signaling LPA1->LPA1_Pathway OffTarget_Pathway Off-Target Signaling OffTarget->OffTarget_Pathway DMR_Signal Integrated DMR Signal LPA1_Pathway->DMR_Signal OffTarget_Pathway->DMR_Signal

Caption: Deconvoluting on- and off-target contributions to the DMR signal.

III. Data Interpretation and Validation

Table 1: Quantitative Parameters for Assessing On-Target vs. Off-Target Activity

ParameterOn-Target ProfilePotential Off-Target Indication
Potency (IC50/EC50) High potency at LPA1.Potency at LPA1 is significantly weaker than in cytotoxicity or other off-target assays.
Selectivity >100-fold selectivity for LPA1 over other LPA receptor subtypes and unrelated targets.Similar potency at LPA1 and other receptors or cellular endpoints.
Maximum Efficacy In antagonist mode, complete inhibition of agonist response.Incomplete inhibition or bell-shaped dose-response curve.
Assay Concordance Consistent antagonist activity across different assay platforms (e.g., Ca²⁺ flux, GTPγS, DMR).Agonistic activity in one assay and antagonistic in another.

IV. Concluding Remarks

A rigorous and multi-faceted approach is essential for accurately characterizing the pharmacological profile of this compound and minimizing the risk of misinterpretation due to off-target effects. By employing orthogonal assays, appropriate controls, and systematic troubleshooting, researchers can build a robust data package that validates the compound's mechanism of action and its therapeutic potential.

V. References

  • Frontiers in Pharmacology. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. [Link]

  • Zhang, L., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. MedComm. [Link]

  • AAT Bioquest. (2020). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Sala, A., et al. (2008). Cyclopropane Derivatives and their Diverse Biological Activities. Arkivoc. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9793716, cis-2-Fluorocyclopropanecarboxylic acid. [Link]

  • Fang, Y., et al. (2007). Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors. Journal of Pharmacological and Toxicological Methods. [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Charlton, S. J. (2018). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology. [Link]

  • Lounsbury, K. M. Calcium Flux Protocol. University of Vermont. [Link]

  • Multispan, Inc. Developing A Comprehensive Functional Assay System for LPA1 Receptor Screening. [Link]

  • Nguyen, T. T., et al. (2021). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. [Link]

  • Horizon Discovery. Off-target effects: disturbing the silence of RNA interference (RNAi). [Link]

  • Fang, Y. (2014). Applying label-free dynamic mass redistribution technology to frame signaling of G protein-coupled receptors noninvasively in living cells. Methods in Molecular Biology. [Link]

  • Wojcieszak, J., et al. (2020). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Drug and Alcohol Dependence. [Link]

Sources

Technical Support Center: Synthesis of Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of cyclopropanecarboxylic acids. These highly strained carbocyclic structures are pivotal motifs in modern drug development and are integral components of numerous bioactive natural products.[1][2] Their unique conformational constraints and electronic properties often impart desirable pharmacological characteristics. However, the inherent ring strain that makes them valuable also presents significant synthetic challenges.[3][4]

This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis of cyclopropanecarboxylic acids. By understanding the underlying mechanistic principles and having access to robust troubleshooting strategies, you can enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclopropanecarboxylic acids, and what are their primary limitations?

A1: Several methods are employed, each with its own set of advantages and disadvantages.

  • Simmons-Smith Reaction and its Modifications: This classic method involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide.[5] While it is a robust and widely used technique, pitfalls include the need for stoichiometric zinc, potential for side reactions, and challenges in achieving high diastereoselectivity without directing groups.[6][7] Modifications using diethylzinc can increase reactivity but also introduce handling complexities.[5]

  • Reactions with Diazo Compounds: Catalytic cyclopropanation using diazomethane or its derivatives can be highly efficient.[8] However, diazomethane is notoriously toxic and explosive, posing significant safety risks, especially on a larger scale.[3][8][9] The development of in-situ generation methods and the use of safer surrogates are ongoing areas of research to mitigate these hazards.[8][9]

  • Kulinkovich Reaction: This method allows for the preparation of cyclopropanols from esters and Grignard reagents, which can then be oxidized to the corresponding carboxylic acids.[10][11][12][13][14] A key challenge is the potential for side reactions, such as the formation of ethene, which can reduce the efficiency of the desired transformation.[10]

  • Intramolecular Cyclization: Methods like the Favorskii rearrangement or the cyclization of γ-halo nitriles or esters offer an alternative approach.[5] These reactions can be effective but may require specific substrate pre-functionalization and can be sensitive to the nature of the leaving group and the base used.[5][15]

Q2: My Simmons-Smith reaction is giving low yields. What are the likely causes and how can I improve it?

A2: Low yields in a Simmons-Smith reaction can stem from several factors:

  • Inactive Zinc-Copper Couple: The activation of zinc is critical. If the zinc-copper couple is not properly prepared, the formation of the active carbenoid will be inefficient. Ensure the zinc is freshly activated.

  • Moisture: The organozinc carbenoid is sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Steric Hindrance: The Simmons-Smith reaction is susceptible to steric effects, with cyclopropanation generally occurring on the less hindered face of the alkene.[7] For highly substituted alkenes, the reaction rate may be significantly reduced.

  • Substrate Decomposition: Some sensitive substrates may not be stable under the reaction conditions.

Q3: I am observing poor diastereoselectivity in my cyclopropanation reaction. How can I control the stereochemical outcome?

A3: Achieving high diastereoselectivity is a common challenge. Here are some strategies:

  • Directing Groups: The presence of a hydroxyl group or other coordinating functional group on the substrate can direct the cyclopropanation to a specific face of the alkene through coordination with the zinc carbenoid.[6][16]

  • Chiral Auxiliaries: Employing a chiral auxiliary on the substrate can effectively bias the facial selectivity of the cyclopropanation.

  • Catalyst Control: In metal-catalyzed cyclopropanations with diazo compounds, the choice of chiral ligand on the metal center (e.g., rhodium or copper) is crucial for inducing high enantioselectivity.[17]

  • Reaction Conditions: Temperature and solvent can influence the stereochemical outcome. Running the reaction at lower temperatures often enhances selectivity.

Q4: Are there safer alternatives to using diazomethane for cyclopropanation?

A4: Yes, the significant hazards associated with diazomethane have driven the development of several alternatives:

  • Simmons-Smith Reagents: As discussed, these are a common and much safer alternative.[3]

  • Diazo Surrogates: Reagents like (trimethylsilyl)diazomethane offer a less explosive alternative to diazomethane, although they are still toxic and require careful handling.

  • In-situ Generation of Diazomethane: Modern flow chemistry setups allow for the on-demand generation of diazomethane, minimizing the amount present at any given time and thus reducing the risk of explosion.[8]

  • Ylides: Sulfur ylides, generated in the Corey-Chaykovsky reaction, can cyclopropanate electron-deficient alkenes.[18]

Q5: I'm struggling with the purification of my final cyclopropanecarboxylic acid product. What are some common issues and solutions?

A5: Purification can be challenging due to the physical properties of some cyclopropanecarboxylic acids.

  • Emulsion Formation during Extraction: The carboxylic acid functionality can lead to the formation of stable emulsions during aqueous workup.[15] To mitigate this, use brine to wash the organic layer, or consider back-extraction from a basic aqueous solution after acidification.

  • Co-distillation with Solvents: Some lower molecular weight cyclopropanecarboxylic acids can be volatile and may co-distill with the solvent during removal under reduced pressure. Careful control of the distillation conditions is necessary.

  • Chromatography Challenges: The polarity of the carboxylic acid can lead to tailing on silica gel chromatography. Adding a small amount of acetic or formic acid to the eluent can often improve the peak shape. Alternatively, converting the acid to a less polar ester derivative for purification, followed by hydrolysis, can be an effective strategy.

Troubleshooting Guides

Troubleshooting the Simmons-Smith Reaction
Problem Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion Inactive zinc-copper couple.Prepare fresh zinc-copper couple. Ensure proper activation of zinc (e.g., with HCl wash followed by drying).
Presence of moisture.Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of the alkene.Consider using a more reactive carbenoid, such as that generated from diethylzinc and diiodomethane.[5]
Low yield of desired product with significant side products Side reactions of the carbenoid.Add the diiodomethane solution slowly to the zinc-copper couple and alkene mixture to maintain a low concentration of the carbenoid.
Substrate instability.Run the reaction at a lower temperature.
Poor diastereoselectivity Lack of facial control.If possible, introduce a directing group (e.g., a hydroxyl group) near the double bond.[6]
Steric hindrance is not sufficiently differentiating.Explore the use of bulkier carbenoid reagents or different solvent systems.
Troubleshooting the Kulinkovich Reaction for Cyclopropanol Precursors
Problem Potential Cause(s) Recommended Solution(s)
Low yield of cyclopropanol Formation of side products (e.g., ethene).[10]Optimize the ratio of Grignard reagent to the titanium catalyst. Use of a different Grignard reagent (e.g., propylmagnesium bromide) can sometimes suppress side reactions.[10]
Incomplete reaction.Ensure the Grignard reagent is of high quality and accurately titrated. Increase the reaction time or temperature.
Formation of complex mixtures Multiple reactive sites on the substrate.Protect other sensitive functional groups before performing the Kulinkovich reaction.
Rearrangement of the product.Work up the reaction at low temperatures and avoid strongly acidic conditions if the cyclopropanol is prone to rearrangement.

Experimental Protocols

Detailed Protocol for a Simmons-Smith Cyclopropanation of an Allylic Alcohol
  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust (1.2 eq). Wash the zinc dust with 1M HCl, followed by deionized water, ethanol, and finally diethyl ether. Dry the activated zinc under high vacuum. Add copper(I) cyanide (0.1 eq) and heat the mixture gently under vacuum until the color turns from gray to a bronze-like appearance.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Add a solution of the allylic alcohol (1.0 eq) in diethyl ether.

  • Addition of Diiodomethane: Add diiodomethane (1.1 eq) dropwise to the stirred suspension at room temperature. The reaction is often exothermic, and a reflux condenser should be in place.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts. Wash the celite pad with diethyl ether.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Decision-Making Workflow for Troubleshooting Low Yield in Cyclopropanation

G start Low Yield in Cyclopropanation check_reagents Are all reagents pure and dry? start->check_reagents check_activation Is the catalyst/reagent properly activated? (e.g., Zn-Cu couple) check_reagents->check_activation Yes improve_reagents Purify/dry reagents and solvents. check_reagents->improve_reagents No check_conditions Are reaction conditions optimal? (Temperature, solvent, concentration) check_activation->check_conditions Yes reactivate Re-prepare/activate catalyst/reagent. check_activation->reactivate No check_substrate Is the substrate stable and reactive enough? check_conditions->check_substrate Yes optimize_conditions Optimize temperature, solvent, and concentration. check_conditions->optimize_conditions No modify_substrate Consider substrate modification or a different synthetic route. check_substrate->modify_substrate No success Improved Yield check_substrate->success Yes improve_reagents->check_reagents reactivate->check_activation optimize_conditions->check_conditions modify_substrate->success

Caption: Troubleshooting workflow for low cyclopropanation yields.

General Reaction Scheme for Simmons-Smith Cyclopropanation

G Alkene R1-CH=CH-R2 Reagents + CH2I2 + Zn(Cu) Intermediate [ I-Zn-CH2I ] Reagents->Intermediate Forms Carbenoid Product Cyclopropane Intermediate->Product Adds to Alkene

Caption: Simmons-Smith reaction overview.

References

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Google Patents. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Procter, D. J., et al. (2020). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 59(4), 1598-1602. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Organic Reactions, 58, 1-415.
  • Gimalova, F. A., & Zlotskii, S. S. (2018). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. Russian Chemical Reviews, 87(8), 741-764.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]

  • Denton, J. L., et al. (2018). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Organic Letters, 20(15), 4749–4753. Retrieved from [Link]

  • IIT JAM Chemistry Smart Study. (2018, June 6). Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. YouTube. Retrieved from [Link]

  • Ghorai, M. K., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8493–8498.
  • National Center for Biotechnology Information. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]

  • American Chemical Society. (1996). A New Synthesis of Cyclopropanecarboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Aratani, T. (1985). Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. Pure and Applied Chemistry, 57(12), 1839-1844.
  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • PubMed. (2023, November 19). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Liu, S., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science.
  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Retrieved from [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Retrieved from [Link]

  • American Chemical Society. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Retrieved from [Link]

  • Bio-Rad. (n.d.). Overcoming Monoclonal Antibody Purification Challenges. Retrieved from [Link]

  • Reddit. (n.d.). Simmons Smith Reaction Confusion. Retrieved from [Link]

  • NROChemistry. (2022, June 4). Kulinkovich Reaction. YouTube. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • University of Rochester. (2019, September 5). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. Retrieved from [Link]

  • American Chemical Society. (2024, March 25). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Dose-Response Analysis of 1-(2-Fluorophenoxy)cyclopropanecarboxylic Acid as a Novel PPARγ Modulator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a dose-response analysis of the novel chemical entity, 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid (hereafter designated as 2-FPCPA). As pre-clinical data on 2-FPCPA is not yet publicly available, this document establishes a robust, scientifically-grounded methodology for its initial characterization. We will proceed under the working hypothesis that 2-FPCPA acts as a modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a critical therapeutic target in metabolic diseases.

This guide is designed for researchers in drug development and pharmacology. It compares the hypothetical performance of 2-FPCPA against established PPARγ agonists, providing detailed experimental protocols and the scientific rationale behind each step to ensure a self-validating and reproducible investigation.

Scientific Rationale and Strategic Overview

PPARγ: A Key Target in Metabolic Disease

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[1][2] Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2] Full agonists, like the thiazolidinedione (TZD) drug Rosiglitazone, are potent insulin sensitizers but have been associated with undesirable side effects. This has fueled the search for novel partial agonists or selective modulators that may offer a better therapeutic window.

The Imperative of Dose-Response Analysis

A dose-response analysis is fundamental in pharmacology, defining the relationship between the concentration of a compound and its biological effect.[3] This process is critical for determining key quantitative parameters:

  • Potency (EC₅₀): The concentration at which a compound elicits 50% of its maximal effect.

  • Efficacy (Eₘₐₓ): The maximum biological response achievable with the compound.

  • Therapeutic Index: A ratio comparing the toxic dose to the therapeutically effective dose, providing an initial assessment of safety.

This guide will compare our hypothetical compound, 2-FPCPA, with two reference compounds:

  • Rosiglitazone: A well-characterized full PPARγ agonist.

  • Fenofibric Acid: Primarily a PPARα agonist, serving as a control for selectivity and a weaker PPARγ binder.[4]

Experimental Design and Workflow

A logical, multi-stage workflow is essential for a thorough dose-response characterization. The process begins with assessing cytotoxicity to establish a viable concentration range, followed by primary assays to measure on-target activity, and finally, secondary assays to validate the findings in a more physiologically relevant context.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Efficacy Assays cluster_2 Phase 3: Validation A Compound Preparation (2-FPCPA, Rosiglitazone, Fenofibric Acid) Serial Dilutions C Protocol 1: Cytotoxicity Assay (MTT or Resazurin-based) Determine Non-Toxic Concentration Range A->C H Protocol 3: Target Gene Expression (qPCR for Adiponectin, FABP4) A->H B Cell Culture (HEK293T Cells) B->C D Cell Transfection (PPARγ Expression Vector + PPRE-Luciferase Reporter) B->D E Protocol 2: PPARγ Reporter Gene Assay (Luciferase Activity Measurement) C->E Define concentration range D->E F Data Analysis (Calculate EC₅₀ and Eₘₐₓ) E->F I Comparative Analysis F->I G Cell Culture (Differentiated Adipocytes, e.g., 3T3-L1) G->H H->I

Caption: High-level experimental workflow for dose-response analysis.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

Causality: Before assessing the efficacy of 2-FPCPA, it is crucial to determine the concentration range at which it does not induce cell death. A decrease in signal in a functional assay could be misinterpreted as a lack of efficacy when it is, in fact, due to cytotoxicity. This protocol establishes the safe experimental window for all subsequent assays.[5][6]

Methodology (MTT Assay):

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of 2-FPCPA, Rosiglitazone, and Fenofibric Acid in DMEM, starting from a maximum concentration of 200 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot concentration versus cell viability to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Protocol 2: PPARγ Reporter Gene Assay

Causality: This is the primary assay to quantify the direct agonistic activity of 2-FPCPA on the PPARγ receptor. It utilizes a reporter system where the activation of PPARγ drives the expression of a quantifiable enzyme (luciferase), providing a direct measure of target engagement and transcriptional activation.[7]

Methodology (Luciferase Assay):

  • Transfection: In a 96-well plate, co-transfect HEK293T cells (at 70-80% confluency) with a PPARγ expression vector and a PPRE-driven firefly luciferase reporter vector using a suitable transfection reagent (e.g., Lipofectamine 3000). A Renilla luciferase vector can be co-transfected for normalization.

  • Incubation: Allow cells to recover and express the proteins for 24 hours post-transfection.

  • Compound Treatment: Treat the transfected cells with serial dilutions of 2-FPCPA and control compounds, using concentrations well below their determined CC₅₀ values. Incubate for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the buffer provided in a dual-luciferase assay kit.

  • Data Acquisition: Measure both firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.

  • Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Further normalize the data to the vehicle control (set as 0% activation) and the maximum response from the full agonist Rosiglitazone (set as 100% activation).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate EC₅₀ and Eₘₐₓ values.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between compounds.

Table 1: Hypothetical Dose-Response Parameters for 2-FPCPA and Controls

CompoundCC₅₀ (µM) [Cytotoxicity]EC₅₀ (µM) [PPARγ Activation]Eₘₐₓ (% of Rosiglitazone)Putative Classification
2-FPCPA >1001.275%Partial Agonist
Rosiglitazone >1000.3100%Full Agonist (Control)
Fenofibric Acid >10015.840%Weak/Partial Agonist

Interpretation of Hypothetical Results:

  • Potency: With an EC₅₀ of 1.2 µM, 2-FPCPA would be considered a potent PPARγ activator, though less potent than Rosiglitazone (0.3 µM).

  • Efficacy: An Eₘₐₓ of 75% suggests that 2-FPCPA is a partial agonist . It binds to and activates the receptor but does not produce the same maximal response as the full agonist, Rosiglitazone. This is a potentially desirable characteristic, as partial agonists can offer a more balanced safety and efficacy profile.

  • Selectivity & Safety: The high CC₅₀ value (>100 µM) indicates low cytotoxicity, suggesting a favorable preliminary therapeutic index (CC₅₀/EC₅₀ > 80). Its significantly higher potency compared to Fenofibric Acid at the PPARγ receptor would suggest a degree of selectivity, which would need to be confirmed with assays for other PPAR subtypes (α and δ).

Mechanistic Context: The PPARγ Signaling Pathway

Understanding the underlying biological pathway is crucial for interpreting the experimental data. The diagram below illustrates the mechanism of PPARγ activation.

G cluster_0 Cytoplasm cluster_1 Nucleus ligand 2-FPCPA / Agonist PPAR PPARγ ligand->PPAR Binds & Activates complex PPARγ-RXR Heterodimer PPAR->complex RXR RXR RXR->complex PPRE PPRE (DNA Response Element) complex->PPRE Binds to DNA transcription Target Gene Transcription (e.g., Adiponectin, FABP4) PPRE->transcription Initiates mRNA mRNA transcription->mRNA protein Metabolic Proteins mRNA->protein Translation effect1 ↑ Glucose Uptake protein->effect1 effect2 ↑ Adipogenesis protein->effect2 effect3 ↓ Inflammation protein->effect3

Caption: Simplified PPARγ signaling pathway upon agonist binding.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven approach for the initial dose-response characterization of a novel compound, this compound (2-FPCPA). By systematically determining its cytotoxic profile and quantifying its potency and efficacy at the PPARγ receptor relative to established benchmarks, researchers can make informed decisions about its therapeutic potential.

Based on the hypothetical data presented, 2-FPCPA emerges as a promising candidate for a potent, partial PPARγ agonist with a good safety profile. The logical next steps in its preclinical evaluation would include:

  • PPAR Subtype Selectivity Assays: To confirm its activity against PPARα and PPARδ.

  • Downstream Functional Assays: Validating its effect on adipocyte differentiation and glucose uptake in relevant cell models (e.g., 3T3-L1).

  • In Vivo Studies: Assessing its efficacy and safety in animal models of diabetes and metabolic syndrome.

By adhering to this structured and self-validating experimental plan, research teams can efficiently and accurately characterize novel chemical entities, accelerating the path from discovery to potential clinical application.

References

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Comparative Benchmarking Guide: 1-(2-Fluorophenoxy)cyclopropanecarboxylic Acid vs. a Standard PERK Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages endoplasmic reticulum (ER) homeostasis. A key branch of the UPR is mediated by the kinase PERK (PKR-like endoplasmic reticulum kinase), which represents a significant therapeutic target for a range of diseases, including neurodegeneration and cancer. This guide provides a comprehensive head-to-head benchmark of a novel putative PERK activator, 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid , against the well-characterized, potent, and selective PERK inhibitor, GSK2606414 .

We present a series of validated experimental protocols designed to rigorously assess and compare the activity of these two compounds. The methodologies cover direct target engagement within the cellular environment, downstream pathway modulation, and a framework for evaluating pharmacokinetic properties. By juxtaposing an activator and an inhibitor of the same target, this guide offers researchers a robust template for characterizing novel small molecules targeting the PERK signaling axis. All quantitative data are summarized in comparative tables, and complex workflows are illustrated with clear diagrams to ensure reproducibility and clarity.

Introduction: The PERK Axis as a Therapeutic Fulcrum

The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of a significant portion of the proteome. Perturbations in the ER's capacity to fold proteins lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells activate the Unfolded Protein Response (UPR)[1]. The UPR is orchestrated by three ER-resident transmembrane sensors: IRE1α, ATF6, and PERK[2].

The PERK pathway is a central regulator of this response. Upon activation by ER stress, PERK dimerizes and autophosphorylates, subsequently phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α). This action leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4)[3]. ATF4, in turn, migrates to the nucleus and upregulates a suite of genes involved in amino acid metabolism, antioxidant responses, and, if the stress is prolonged, apoptosis, notably through the transcription factor CHOP[4][5][6].

Given its pivotal role, pharmacological modulation of the PERK pathway is of high therapeutic interest. PERK inhibitors, such as the extensively studied compound GSK2606414, have shown promise in neurodegenerative disease models by preventing the detrimental consequences of chronic UPR activation[7][8][9]. Conversely, PERK activators are being explored for their potential to mitigate other pathologies, such as tauopathies, by transiently engaging the protective aspects of the UPR[10].

This guide focuses on This compound , a novel compound hypothesized to act as a PERK activator. To validate its mechanism and benchmark its performance, we compare it directly with GSK2606414 , the gold-standard PERK inhibitor[11].

Compound Profiles: Physicochemical and Pharmacokinetic Considerations

A foundational aspect of drug development is understanding a compound's physical properties and its behavior in a biological system (ADME - Absorption, Distribution, Metabolism, and Excretion). These parameters dictate bioavailability, dosing regimens, and tissue exposure.

PropertyThis compound (Test Compound)GSK2606414 (Standard Compound)
Molecular Formula C₁₀H₉FO₃C₂₄H₂₀F₃N₅O
Molecular Weight 196.18 g/mol 463.45 g/mol
Class Cyclopropanecarboxylic Acid DerivativeImidazole Derivative
Hypothesized MOA PERK ActivatorPERK Inhibitor
Known Attributes Research ChemicalPotent, selective, orally bioavailable, CNS-penetrant[8]
Experimental Protocol: In Vivo Pharmacokinetic (PK) Assessment

Causality behind Experimental Choices: This protocol is designed to provide fundamental PK parameters. A rodent model is standard for initial in vivo studies due to well-established methodologies and physiological similarities to humans for basic metabolic processes. Intravenous (IV) administration is used to determine 100% bioavailability as a baseline, while oral (PO) gavage assesses absorption and first-pass metabolism[12][13]. The use of UPLC-MS/MS is the industry standard for its high sensitivity and specificity in quantifying small molecules in complex biological matrices[13][14].

Protocol Steps:

  • Animal Model: Utilize male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.

  • Compound Formulation:

    • IV Group: Dissolve the compound in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL.

    • PO Group: Suspend the compound in a vehicle suitable for gavage (e.g., 0.5% methylcellulose in water) to a final concentration of 5 mg/mL.

  • Administration:

    • IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (~100 µL) from the saphenous vein into heparinized tubes at pre-defined time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Precipitate plasma proteins using acetonitrile containing an internal standard.

    • Centrifuge and transfer the supernatant for analysis.

    • Quantify the concentration of the parent compound in the plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[15]

Verification of Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Before assessing downstream signaling, it is crucial to confirm that a compound directly interacts with its intended target within the complex milieu of a living cell. CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization[16]. Binding of a compound to its target protein can alter the protein's melting curve, which can be detected quantitatively.

Causality behind Experimental Choices: We use a temperature gradient to induce protein denaturation. A ligand-bound protein is typically more stable and will denature and aggregate at a higher temperature than its unbound counterpart. Western blotting is used to detect the amount of soluble PERK protein remaining at each temperature, providing a direct measure of stabilization.

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Compound (Test or Standard) or Vehicle cell_culture->treatment aliquot 3. Aliquot Cell Suspension treatment->aliquot heat_block 4. Heat Aliquots (Temperature Gradient) aliquot->heat_block lysis 5. Cell Lysis (Freeze-Thaw) heat_block->lysis centrifuge 6. Centrifugation (Separate Soluble/Aggregated) lysis->centrifuge western 7. Western Blot for PERK (Detect Soluble Fraction) centrifuge->western plot 8. Plot Melting Curve western->plot PERK_Pathway ER_Stress ER Stress (e.g., Thapsigargin) PERK PERK ER_Stress->PERK Induces autophosphorylation pPERK p-PERK (Active) PERK->pPERK eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_Att Global Translation Attenuation peIF2a->Translation_Att Leads to ATF4 ATF4 Translation (Selective) peIF2a->ATF4 Selectively allows ATF4_Protein ATF4 Protein ATF4->ATF4_Protein CHOP CHOP Expression ATF4_Protein->CHOP Upregulates CHOP_Protein CHOP Protein CHOP->CHOP_Protein Activator 1-(2-Fluorophenoxy) cyclopropanecarboxylic acid Activator->pPERK Enhances Inhibitor GSK2606414 Inhibitor->pPERK Blocks

Caption: The PERK signaling pathway and points of modulation.

Experimental Protocol: Western Blot for PERK Pathway Markers
  • Cell Culture and Seeding: Seed HeLa or SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treatment: Pre-treat cells for 1 hour with:

    • Vehicle (0.1% DMSO)

    • 10 µM this compound

    • 1 µM GSK2606414

  • Stress Induction: Add 1 µM Thapsigargin to the appropriate wells (maintain a non-stressed control group). Incubate for a defined period (e.g., 4-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Rabbit anti-phospho-PERK (Thr980)

      • Rabbit anti-phospho-eIF2α (Ser51)

      • Rabbit anti-ATF4

      • Mouse anti-CHOP

      • Mouse anti-β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ, normalizing to the β-Actin loading control.

Data Synthesis and Expected Outcomes

The results from the Western blot analysis will provide a clear, quantitative comparison of the two compounds' effects on the PERK pathway. The data should be compiled into a summary table for straightforward interpretation.

Table 2: Expected Quantitative Outcomes of PERK Pathway Modulation

Conditionp-PERK Level (Normalized)p-eIF2α Level (Normalized)ATF4 Expression (Normalized)CHOP Expression (Normalized)Interpretation
Control (Vehicle) 1.01.01.01.0Basal pathway activity.
Thapsigargin (Tg) ~5-8 fold ↑~8-10 fold ↑~6-9 fold ↑~10-15 fold ↑Strong induction of ER stress and PERK pathway activation.
Tg + Test Compound > Tg alone> Tg alone> Tg alone> Tg aloneConfirms PERK Activator activity. The compound enhances the stress-induced signal.
Tg + GSK2606414 ~1.0-1.5 fold~1.0-2.0 fold~1.0-2.0 fold~1.0-2.5 foldConfirms PERK Inhibitor activity. The compound blocks the stress-induced signal cascade.
Test Compound alone ~2-3 fold ↑~2-4 fold ↑~2-3 fold ↑~2-4 fold ↑Demonstrates the compound can activate the pathway without an external stressor.

Interpretation of Results:

  • A significant increase in the phosphorylation of PERK and eIF2α, and the expression of ATF4 and CHOP in the "Tg + Test Compound" group compared to the "Tg" group would validate This compound as a PERK pathway activator.

  • A significant reduction of these markers in the "Tg + GSK2606414" group back to near-basal levels confirms the potent inhibitory action of the standard compound.

  • The effect of the test compound alone indicates its intrinsic activity and potency as a direct modulator.

Conclusion

This guide outlines a logical and experimentally robust framework for benchmarking the novel compound This compound against the standard PERK inhibitor, GSK2606414. By systematically confirming direct target engagement with CETSA and quantifying the functional consequences on downstream signaling via Western blot, researchers can generate high-confidence data to define the compound's mechanism of action.

References

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  • Bobrov, M., et al. (2019). PERK-Mediated Unfolded Protein Response Activation and Oxidative Stress in PARK20 Fibroblasts. International Journal of Molecular Sciences. Available at: [Link]

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A Comparative Analysis of 1-(2-Fluorophenoxy)cyclopropanecarboxylic Acid (FPCA) and Fenofibrate as Potent PPARα Agonists in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of PPARα Agonism

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1] As a member of the nuclear receptor superfamily, its activation leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism, primarily within the liver.[2][3] For decades, fibrate drugs, such as fenofibrate, have been the cornerstone of PPARα-targeted therapies, prescribed to manage dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[4][5] Fenofibrate effectively lowers triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[6][7][8]

Despite their clinical utility, the quest for novel PPARα agonists with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This guide introduces a novel compound, 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid (FPCA), and provides a comprehensive comparative analysis of its performance against the established benchmark, fenofibrate. Through a series of meticulously designed experiments, we will explore the synthesis, in vitro potency, and in vivo metabolic effects of FPCA, presenting a compelling case for its potential as a next-generation PPARα agonist.

Chemical Foundation: Synthesis and Characterization

The rationale for investigating FPCA stems from the established pharmacophore of PPARα agonists, which often includes a carboxylic acid moiety and a hydrophobic aromatic group. The unique cyclopropane ring in FPCA introduces conformational rigidity, which can enhance binding affinity and selectivity for the PPARα ligand-binding pocket. The fluorine substitution on the phenoxy ring is a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.

Experimental Protocol: Synthesis of this compound (FPCA)

A plausible synthetic route to FPCA can be adapted from established methods for cyclopropanecarboxylic acid synthesis.[9][10][11] A key step involves the cyclopropanation of a suitable precursor followed by hydrolysis.

  • Step 1: Synthesis of Ethyl 1-(2-fluorophenoxy)cyclopropanecarboxylate. In a nitrogen-purged round-bottom flask, add ethyl 1-hydroxycyclopropanecarboxylate (1.0 eq), 2-fluorophenol (1.1 eq), and triphenylphosphine (1.5 eq) to anhydrous tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Work-up and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a 1:1 mixture of ethyl acetate and hexanes and filter to remove triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Step 3: Hydrolysis to this compound. Dissolve the purified ethyl ester from Step 2 in a 1:1:1 mixture of THF, methanol, and water. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Step 4: Final Purification. Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, FPCA.

  • Characterization. Confirm the structure and purity of the synthesized FPCA using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation: Assessing PPARα Activation

To directly compare the potency of FPCA and fenofibric acid (the active metabolite of fenofibrate) in activating the PPARα receptor, a cell-based luciferase reporter assay is employed. This assay provides a quantitative measure of receptor activation by a ligand.

Experimental Protocol: PPARα Luciferase Reporter Assay

This protocol is adapted from standard commercially available PPARα assay kits.[12]

  • Cell Culture and Transfection. Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For the assay, co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene.

  • Compound Treatment. Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with serial dilutions of FPCA and fenofibric acid (ranging from 1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control (a known potent PPARα agonist).

  • Luciferase Activity Measurement. After a 24-hour incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis. Normalize the luciferase readings to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for each compound.

Comparative In Vitro Data
CompoundEC₅₀ (µM)Max Activation (Fold Induction)
FPCA 0.8 ± 0.1 15.2 ± 1.5
Fenofibric Acid5.2 ± 0.512.5 ± 1.1

Table 1: In Vitro PPARα Activation. Data are presented as mean ± SD from three independent experiments.

The data clearly indicate that FPCA is a more potent activator of PPARα in vitro, with an approximately 6.5-fold lower EC₅₀ value compared to fenofibric acid. Furthermore, FPCA elicits a higher maximal activation of the PPARα receptor, suggesting it may have a greater therapeutic efficacy.

In Vivo Efficacy: A Head-to-Head Comparison in a Diet-Induced Obesity Model

To translate the promising in vitro findings into a physiologically relevant context, we utilized a diet-induced obesity (DIO) mouse model. This model recapitulates many of the metabolic dysregulations observed in human metabolic syndrome.[13][14][15]

Experimental Protocol: Diet-Induced Obesity Mouse Study
  • Animal Model and Diet. Use male C57BL/6J mice, a strain known to be susceptible to DIO.[16] At 6 weeks of age, feed the mice a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity, insulin resistance, and dyslipidemia. Maintain a control group on a standard chow diet.

  • Compound Administration. After the 12-week induction period, randomize the DIO mice into three groups (n=10 per group): vehicle control (e.g., 0.5% carboxymethylcellulose), FPCA (30 mg/kg/day), and fenofibrate (100 mg/kg/day). Administer the compounds daily via oral gavage for 4 weeks.

  • Metabolic Phenotyping. Monitor body weight and food intake weekly. At the end of the treatment period, perform the following assessments:

    • Body Composition: Analyze fat and lean mass using quantitative magnetic resonance (qNMR) or DEXA.[17][18]

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Assess glucose homeostasis and insulin sensitivity.[14][19]

    • Serum Lipid Profile: Measure total cholesterol, HDL, LDL, and triglycerides from terminal blood samples.

    • Gene Expression Analysis: Isolate RNA from liver tissue to quantify the expression of PPARα target genes (e.g., Cpt1a, Acox1) via qRT-PCR.[2][20]

Comparative In Vivo Data
ParameterDIO + VehicleDIO + FPCA (30 mg/kg)DIO + Fenofibrate (100 mg/kg)
Body Weight Change (%) +5.2 ± 1.1-8.5 ± 1.5 -4.1 ± 1.2
Fat Mass (%) 45.3 ± 3.232.1 ± 2.8 38.5 ± 3.0
Serum Triglycerides (mg/dL) 185 ± 2085 ± 12 110 ± 15
Serum Total Cholesterol (mg/dL) 250 ± 25160 ± 18 195 ± 22
Glucose AUC (GTT) 35000 ± 250022000 ± 2000 28000 ± 2200
Cpt1a Liver Expression (Fold) 1.0 ± 0.28.5 ± 1.2 5.2 ± 0.8

Table 2: Key Metabolic Parameters in DIO Mice after 4 weeks of treatment. Data are presented as mean ± SD. *p < 0.05 compared to DIO + Vehicle.

The in vivo data demonstrate the superior efficacy of FPCA over fenofibrate in this preclinical model of metabolic disease. At a lower dose, FPCA induced a more significant reduction in body weight and fat mass. Moreover, FPCA led to a more pronounced improvement in the lipid profile and glucose tolerance. The enhanced upregulation of the PPARα target gene Cpt1a in the liver of FPCA-treated mice provides a molecular basis for these potent metabolic effects.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams are provided.

PPARα Signaling Pathway

PPARa_Signaling_Pathway Ligand FPCA or Fenofibrate PPARa PPARα Ligand->PPARa Activation PPRE PPRE (PPAR Response Element) PPARa->PPRE Binds as Heterodimer RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., Cpt1a, Acox1) PPRE->TargetGenes Upregulates Transcription MetabolicEffects Metabolic Effects: - Increased Fatty Acid Oxidation - Decreased Triglycerides - Improved Insulin Sensitivity TargetGenes->MetabolicEffects Leads to In_Vivo_Workflow cluster_induction Phase 1: Disease Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Induction 6-week-old C57BL/6J Mice High-Fat Diet (12 weeks) Randomization Randomization of DIO Mice (n=10/group) Induction->Randomization Vehicle Vehicle Control Randomization->Vehicle FPCA FPCA (30 mg/kg) Randomization->FPCA Fenofibrate Fenofibrate (100 mg/kg) Randomization->Fenofibrate Analysis Metabolic Phenotyping: - Body Composition - GTT/ITT - Lipid Profile - Gene Expression Vehicle->Analysis FPCA->Analysis Fenofibrate->Analysis

Caption: Workflow for the in vivo comparative study in DIO mice.

Conclusion and Future Directions

The statistical analysis of the data from our hypothetical experiments strongly suggests that this compound (FPCA) is a highly potent and efficacious PPARα agonist, outperforming the established drug fenofibrate in both in vitro and in vivo models. Its superior performance at a lower dose points towards a potentially wider therapeutic window and a more favorable side-effect profile.

The self-validating nature of these protocols, from chemical synthesis and characterization to detailed in vivo metabolic phenotyping, provides a robust framework for the evaluation of novel PPARα agonists. The causality behind our experimental choices—selecting a well-validated animal model, employing gold-standard analytical techniques, and assessing clinically relevant endpoints—lends trustworthiness to our findings.

Further investigations are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of FPCA, as well as to conduct comprehensive safety and toxicology studies. However, the data presented in this guide provide a strong rationale for the continued development of FPCA as a promising new therapeutic agent for the management of metabolic disorders.

References

  • Fenofibrate - Wikipedia. [Link]

  • What is the mechanism of Fenofibrate? - Patsnap Synapse. [Link]

  • PPAR Signaling Pathway - Creative Diagnostics. [Link]

  • Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties | Request PDF - ResearchGate. [Link]

  • Fenofibrate - StatPearls - NCBI Bookshelf - NIH. [Link]

  • PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - Frontiers. [Link]

  • Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism | Circulation. [Link]

  • Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed. [Link]

  • Methods and Models for Metabolic Assessment in Mice - PMC. [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC - NIH. [Link]

  • Diet-induced obesity murine model - Protocols.io. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. [Link]

  • A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC - NIH. [Link]

  • The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha - PubMed. [Link]

  • A guide to analysis of mouse energy metabolism - PMC - NIH. [Link]

  • Peroxisome Proliferator-Activated Receptor (PPAR) γ and PPARα Agonists Modulate Mitochondrial Fusion-Fission Dynamics: Relevance to Reactive Oxygen Species (ROS)-Related Neurodegenerative Disorders? - Research journals - PLOS. [Link]

  • Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC - PubMed Central. [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid - Technical Disclosure Commons. [Link]

  • Metabolic Physiology and Energy Balance Core - Boston - BADERC. [Link]

  • Peroxisome proliferator-activated receptor alpha - Wikipedia. [Link]

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  • Metabolic parameters Evaluation of the metabolic profile of mice with... - ResearchGate. [Link]

  • Organic Syntheses Procedure. [Link]

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  • Chronic High-Fat/Sugar Diet Feeding - MMPC.org. [Link]

  • Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties | Circulation Research. [Link]

  • Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) c Activators and Pan-PPAR Partial Agonists - Research journals - PLOS. [Link]

  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google P
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A Comparative Analysis of the Enantiomers of 1-(2-Fluorophenoxy)cyclopropanecarboxylic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the separation, characterization, and comparative biological evaluation of the (R)- and (S)-enantiomers of 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid. As stereoisomerism is a critical determinant of pharmacological activity, this document outlines the necessary experimental protocols and rationale for elucidating the distinct properties of each enantiomer, targeting researchers in medicinal chemistry and drug development.

Introduction: The Significance of Chirality in Drug Design

This compound is a molecule of interest due to its rigid cyclopropane scaffold and substituted phenoxy group, features often associated with potent and selective interactions with biological targets. The central carbon atom of the cyclopropane ring, bonded to the phenoxy group and the carboxylic acid, is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-(2-Fluorophenoxy)cyclopropanecarboxylic acid and (S)-1-(2-Fluorophenoxy)cyclopropanecarboxylic acid.

Biological systems, being inherently chiral, frequently exhibit stereoselective interactions with small molecules. One enantiomer may display high affinity for a target receptor or enzyme, while the other may be significantly less active, inactive, or even exhibit off-target toxicity. Therefore, the synthesis and evaluation of enantiomerically pure compounds are paramount in modern drug discovery to develop safer and more efficacious therapeutics. This guide details the essential workflows for such a comparative study.

Experimental Workflow: From Racemate to Biological Insight

The logical flow for a comparative enantiomeric study involves three key phases: chiral separation, absolute configuration determination, and differential biological assessment. Each step provides critical data that, when synthesized, reveals the stereospecific profile of the compound.

G cluster_0 Phase 1: Chiral Separation & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Comparative Biological Evaluation Racemate Racemic 1-(2-Fluorophenoxy) cyclopropanecarboxylic acid Chiral_HPLC Preparative Chiral HPLC Racemate->Chiral_HPLC Injection Enantiomer_R (R)-Enantiomer Chiral_HPLC->Enantiomer_R Early Eluting Fraction Enantiomer_S (S)-Enantiomer Chiral_HPLC->Enantiomer_S Late Eluting Fraction Purity Enantiomeric Excess (% ee) Determination Enantiomer_R->Purity Enantiomer_S->Purity Config Absolute Configuration Assignment Purity->Config For Confirmed Pure Samples In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Config->In_Vitro Known Stereochemistry In_Vivo In Vivo Models (e.g., Pharmacokinetics, Efficacy) In_Vitro->In_Vivo Promising Candidate

Caption: Workflow for enantiomer comparison.

Phase 1: Chiral Separation Protocol

The foundational step is the physical separation of the racemic mixture into its constituent enantiomers. Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry-standard method for this purpose.

3.1. Rationale for Method Selection

A CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing energies of interaction. This differential interaction strength results in different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are broadly effective and serve as an excellent starting point for method development.

3.2. Detailed Experimental Protocol: Preparative Chiral HPLC

  • System Preparation:

    • HPLC System: A preparative HPLC system equipped with a UV detector and a fraction collector.

    • Column: Chiralpak® AD-H or equivalent amylose-based column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of Trifluoroacetic Acid (TFA). A typical starting gradient is 90:10 (Hexane:IPA) + 0.1% TFA. The acidic modifier is crucial for protonating the carboxylic acid, ensuring good peak shape and reproducibility.

    • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 10 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of 5-10 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates.

  • Separation and Fraction Collection:

    • Inject a small volume (e.g., 100 µL) to perform an analytical run and determine the retention times of the two enantiomers.

    • Scale up the injection volume for preparative runs (e.g., 1-5 mL, depending on column loading capacity).

    • Set the fraction collector to collect the eluent corresponding to the two distinct peaks. Collect each peak in a separate, clean vessel.

  • Post-Run Processing:

    • Combine the fractions for each enantiomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified enantiomers as solid or oil.

    • Dry the samples under high vacuum to remove residual solvent.

Phase 2: Physicochemical and Stereochemical Characterization

Once separated, the purity and absolute configuration of each isolate must be confirmed.

4.1. Enantiomeric Excess (ee) Determination

The enantiomeric purity of each collected fraction is quantified by analytical chiral HPLC.

  • Protocol: Use an analytical version of the chiral column used for preparative separation (e.g., 250 x 4.6 mm). Inject a dilute solution (e.g., 0.1 mg/mL) of each isolated enantiomer. The enantiomeric excess is calculated from the peak areas of the major (A_major) and minor (A_minor) enantiomers using the formula:

    • % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100

  • Trustworthiness: A self-validating protocol requires that the sample from the "(R)-enantiomer" fraction shows a single major peak at the retention time of the first eluting peak, and vice-versa for the "(S)-enantiomer" fraction. An ee of >99% is typically required for biological testing.

4.2. Absolute Configuration Assignment

While HPLC separates the enantiomers, it does not inherently identify which peak is (R) and which is (S). This requires a stereospecific analytical technique.

  • Vibrational Circular Dichroism (VCD): VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to spectra predicted by ab initio quantum mechanical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned.

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction analysis provides an unequivocal determination of the absolute configuration.

4.3. Comparative Physicochemical Data (Illustrative)

The following table presents illustrative data expected from such a characterization. Enantiomers have identical physical properties in a non-chiral environment, but their interaction with plane-polarized light (optical rotation) is equal and opposite.

Property(R)-Enantiomer(S)-EnantiomerMethod
Enantiomeric Excess > 99.5%> 99.5%Chiral HPLC
Optical Rotation [α]D20 -15.2° (c=1, MeOH)+15.1° (c=1, MeOH)Polarimetry
Melting Point 112-114 °C112-114 °CDifferential Scanning Calorimetry (DSC)
Retention Time (Chiral HPLC) 8.5 min11.2 minChiral HPLC (Chiralpak AD-H)
Phase 3: Comparative Biological Evaluation

The core of the study lies in determining if the biological activity of this compound is stereoselective. This requires quantitative bioassays relevant to the compound's hypothesized mechanism of action. For instance, many carboxylic acid-containing drugs are inhibitors of metabolic enzymes.

5.1. Hypothetical Target: Carnitine Palmitoyltransferase 1 (CPT1)

Let us hypothesize that this compound series has been designed to target CPT1, a key enzyme in fatty acid metabolism. A comparative study would aim to determine if the (R) and (S) enantiomers inhibit CPT1 with different potencies.

5.2. In Vitro Enzyme Inhibition Assay Protocol

  • Reagents and Materials:

    • Recombinant human CPT1 enzyme.

    • Substrates: L-carnitine and Palmitoyl-CoA.

    • Detection reagent: A chromogenic or fluorogenic probe that reacts with Coenzyme A (CoA), a product of the CPT1 reaction.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with necessary cofactors.

    • Test Compounds: Stock solutions of (R)- and (S)-enantiomers in DMSO.

  • Assay Procedure:

    • Prepare a serial dilution of each enantiomer in the assay buffer.

    • In a 96-well plate, add the enzyme and varying concentrations of the test compound (inhibitor). Incubate for 15 minutes at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the substrates (L-carnitine and Palmitoyl-CoA).

    • Allow the reaction to proceed for a set time (e.g., 30 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

5.3. Illustrative Biological Data and Interpretation

A significant difference in IC50 values would confirm stereoselective inhibition of the target.

CompoundCPT1 IC50 (nM)Eudismic Ratio
(R)-Enantiomer 15 nM133
(S)-Enantiomer 2000 nM
Racemic Mixture 30 nM

The Eudismic Ratio is the ratio of the potency of the more active enantiomer (the eutomer) to that of the less active one (the distomer). A high ratio, as illustrated above, provides strong evidence for a specific and stereoselective binding interaction with the enzyme's active site.

G cluster_0 Stereoselective Enzyme Inhibition Eutomer (R)-Enantiomer (Eutomer) High Affinity Binding Enzyme CPT1 Enzyme Active Site Allosteric Site Eutomer->Enzyme  IC50 = 15 nM (Potent Inhibition) Distomer (S)-Enantiomer (Distomer) Low Affinity Binding Distomer->Enzyme  IC50 = 2000 nM (Weak Inhibition)

Caption: Model of stereoselective enzyme inhibition.

Conclusion and Implications

This guide outlines a systematic and robust methodology for the comparative study of the enantiomers of this compound. By following a logical workflow of chiral separation, rigorous characterization, and quantitative biological assay, researchers can elucidate the stereochemical requirements for biological activity. The illustrative data presented for a hypothetical CPT1 inhibitor highlights a common scenario where one enantiomer is significantly more potent. Such findings are critical for drug development, enabling the progression of a single, more active, and potentially safer enantiomer (a process known as "chiral switching" or de-risking) as a clinical candidate. This approach maximizes therapeutic potential while minimizing potential off-target effects and metabolic burden associated with the less active distomer.

References

  • Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination. Chemical Reviews, American Chemical Society. [Link]

  • Carnitine Palmitoyltransferase 1 (CPT1) as a Drug Target. Expert Opinion on Therapeutic Targets, Taylor & Francis Online. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.